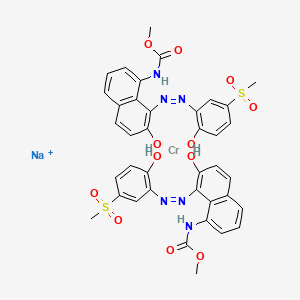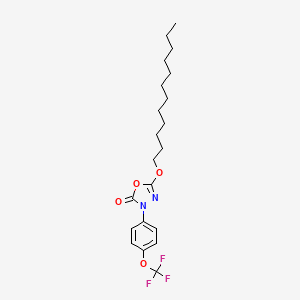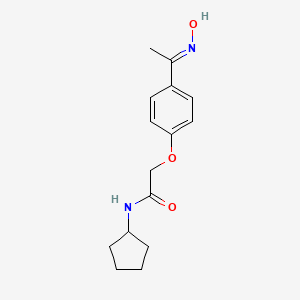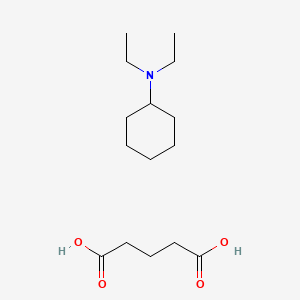![molecular formula C12H7F3N2O2 B13760703 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for pharmaceutical or agrochemical applications .
化学反応の分析
Types of Reactions
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
科学的研究の応用
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound has a similar structure but with a pyridinyl group instead of a trifluoromethyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but differ in the substituents attached to the ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring, offering different biological activities.
Uniqueness
The presence of the trifluoromethyl group in 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug development and other applications where enhanced bioavailability and stability are desired .
特性
分子式 |
C12H7F3N2O2 |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
3-[4-(trifluoromethyl)pyrimidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-5-16-10(17-9)7-2-1-3-8(6-7)11(18)19/h1-6H,(H,18,19) |
InChIキー |
ONNNBEHYXAGVMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



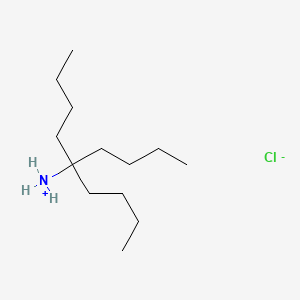

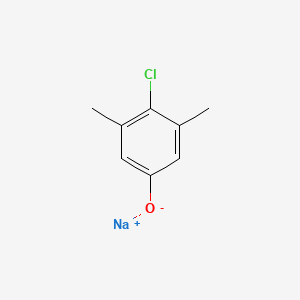
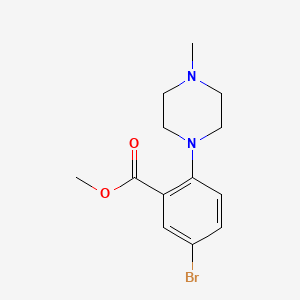
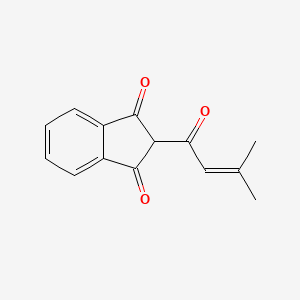
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
